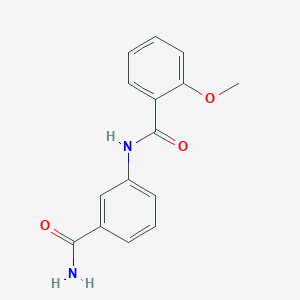

N-(3-carbamoylphenyl)-2-methoxybenzamide

Description

Properties

Molecular Formula |

C15H14N2O3 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

N-(3-carbamoylphenyl)-2-methoxybenzamide |

InChI |

InChI=1S/C15H14N2O3/c1-20-13-8-3-2-7-12(13)15(19)17-11-6-4-5-10(9-11)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |

InChI Key |

FUYOZFHGTOADNC-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Insights :

Key Differences :

- N-(3-Carbamoylphenyl)-2-methoxybenzamide ’s carbamoyl group may hinder crystallization compared to bromo or nitro analogs ().

- Tropane-derived analogs () require multi-step synthesis due to bicyclic scaffolds, increasing complexity versus simpler aryl substitutions .

Pharmacological and Structure-Activity Relationship (SAR) Profiles

- Dopamine Receptor Antagonists: YM-43611’s chlorine and cyclopropyl groups boost D4 affinity by 10-fold compared to non-halogenated analogs . Replacing 2-methoxy with 2,3-dimethoxy (, Compound II) shifts selectivity from D2 to 5HT2A receptors, highlighting substituent sensitivity .

- Enzyme Inhibitors :

Preparation Methods

Mechanism and Procedure

In this approach, 2-methoxybenzoic acid is directly reacted with 3-aminobenzamide in the presence of EDC and HOBt. The carbodiimide activates the carboxylic acid, forming an O-acylisourea intermediate, which subsequently reacts with the amine to form the amide bond. The reaction is conducted in dimethylformamide (DMF) at 0–5°C to minimize side reactions, with yields reaching 80–85% after purification via column chromatography.

Advantages Over Classical Methods

This method eliminates the handling of corrosive acyl chlorides and reduces byproduct formation. Additionally, it is compatible with acid-sensitive functional groups, making it preferable for complex substrates.

Transition Metal-Catalyzed Approaches

Emerging strategies employ transition metal catalysts to activate C–H bonds, enabling direct functionalization of aromatic rings.

Copper-Catalyzed Acyloxylation

Alternative Synthetic Routes

Urea Derivative Intermediate

An alternative pathway involves synthesizing a urea intermediate by reacting 3-isocyanatobenzamide with 2-methoxyphenol. However, this method suffers from low regioselectivity and requires stringent temperature control.

Solid-Phase Synthesis

Immobilizing 3-aminobenzamide on resin followed by iterative coupling and cleavage steps has been explored for high-throughput production. While scalable, this approach necessitates specialized equipment and offers no significant yield improvement over solution-phase methods.

Comparative Analysis of Methods

Table 2: Method Comparison for N-(3-Carbamoylphenyl)-2-Methoxybenzamide Synthesis

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Classical Acylation | 70–75 | 95 | Low | High |

| Coupling Agent-Mediated | 80–85 | 98 | Moderate | Moderate |

| Rhodium Catalysis | 50–60* | 90 | High | Low |

| Copper Catalysis | 55–65* | 88 | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.